4-(N,N-diallylsulfamoyl)-N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)benzamide

Description

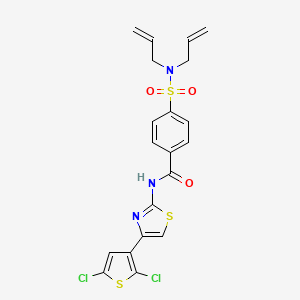

This compound features a benzamide core linked to a thiazole ring substituted with a 2,5-dichlorothiophen-3-yl group. The sulfamoyl moiety at the 4-position of the benzamide is modified with N,N-diallyl groups, conferring unique steric and electronic properties.

Properties

IUPAC Name |

4-[bis(prop-2-enyl)sulfamoyl]-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17Cl2N3O3S3/c1-3-9-25(10-4-2)31(27,28)14-7-5-13(6-8-14)19(26)24-20-23-16(12-29-20)15-11-17(21)30-18(15)22/h3-8,11-12H,1-2,9-10H2,(H,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKZKEWPQKSMYPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17Cl2N3O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s closest analogs are benzamide-thiazole derivatives with varying substituents (Table 1). Key differences include:

- Thiazole substituents : The dichlorothiophene group distinguishes it from pyridyl (e.g., compounds 4d–4i in ) or simple aryl groups (e.g., bromophenyl in compound 50 , ). The electron-withdrawing chlorine atoms may enhance electrophilic reactivity or binding affinity .

- Sulfonamide modifications: The diallylsulfamoyl group contrasts with dimethylsulfamoyl (compound 50) or piperidinylsulfonyl (compound 2D216) in .

Table 1: Structural Comparison of Key Analogs

Physicochemical and Spectral Properties

- Melting Points : Analogs in are solids (white/yellow), suggesting the target compound likely shares similar crystallinity.

- Spectral Data :

- 1H NMR : Thiazole protons in analogs resonate at δ 7.2–8.5 ppm, while dichlorothiophene protons may appear downfield (δ >8.0 ppm) due to electron withdrawal .

- HRMS : Molecular ion peaks for analogs (e.g., 4d : [M+H]+ 513.12) align with calculated values (±0.005 Da), supporting the target’s expected accuracy .

- IR Spectroscopy : Absence of C=O bands in triazole-thiones () contrasts with benzamide C=O stretches (~1663–1682 cm⁻¹), confirming structural integrity in the target .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthetic yield of 4-(N,N-diallylsulfamoyl)-N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)benzamide?

- Methodological Answer : The synthesis involves coupling a thiazol-2-amine derivative with a sulfamoyl benzamide precursor. Critical factors include:

- Reagent stoichiometry : Equimolar ratios of reactants (e.g., acyl chloride and amine intermediates) are essential to minimize side products, as seen in analogous thiazole-amide syntheses .

- Solvent selection : Pyridine or ethanol with catalytic acetic acid improves nucleophilic substitution efficiency .

- Reaction monitoring : Thin-layer chromatography (TLC) or HPLC ensures reaction completion before purification .

- Purification : Recrystallization from methanol or ethanol yields high-purity crystals (~70–80% yield in similar compounds) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer :

- Spectroscopic techniques :

- ¹H/¹³C NMR : Confirm the presence of key groups (e.g., diallyl protons at δ 5.2–5.8 ppm, dichlorothiophene protons at δ 7.0–7.5 ppm) .

- IR spectroscopy : Identify sulfonamide (S=O stretching at ~1150–1250 cm⁻¹) and amide (C=O at ~1650 cm⁻¹) functionalities .

- Elemental analysis : Match experimental C, H, N, S, and Cl percentages with theoretical values (e.g., ±0.3% tolerance) .

- X-ray crystallography (if applicable): Resolve molecular packing and hydrogen-bonding patterns (e.g., N–H⋯N interactions in thiazole-amide derivatives) .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?

- Methodological Answer :

- Systematic substitution : Modify the dichlorothiophene or benzamide moieties to assess impacts on bioactivity. For example:

- Replace chlorine atoms with fluorine or methyl groups to study electronic effects .

- Vary the diallylsulfamoyl group to alter steric bulk (e.g., dimethylsulfamoyl vs. morpholine derivatives) .

- Biological assays : Pair synthetic modifications with antimicrobial or enzyme inhibition assays (e.g., PFOR enzyme inhibition in anaerobic organisms) .

- Computational modeling : Use DFT or molecular docking to predict binding affinities with target proteins .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Standardize assay conditions : Ensure consistent microbial strains (e.g., S. aureus ATCC 25923), inoculum size, and solvent controls .

- Control for impurities : Use HPLC to verify compound purity (>95%) and rule out side products as confounding factors .

- Cross-validate with structural analogs : Compare activity trends with related compounds (e.g., triazolo-thiadiazole derivatives showing MIC values of 8–32 µg/mL) .

Q. What experimental designs are suitable for studying environmental degradation pathways of this compound?

- Methodological Answer :

- Hydrolysis/photolysis studies : Expose the compound to UV light (λ = 254 nm) or varying pH buffers (pH 3–9) to track degradation products via LC-MS .

- Microcosm assays : Incubate with soil or water samples to assess biotic degradation, monitoring metabolites like sulfonic acid derivatives .

- Ecotoxicity profiling : Use Daphnia magna or Vibrio fischeri models to evaluate acute toxicity of degradation intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.